N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a cyclopropanecarboxamide moiety at position 5. This compound belongs to a class of molecules designed to modulate biological targets through structural mimicry of endogenous ligands or enzyme substrates. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(13-3-4-13)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)16-2-1-9-23-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKFLSJUSVCIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The structure of this compound includes a furan ring and a tetrahydroisoquinoline moiety, which are known to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's chemical structure can be represented as follows:
Molecular Details:
- Molecular Formula: C_{15}H_{15}N_{3}O_{3}
- Molecular Weight: 273.30 g/mol
- CAS Number: 955724-87-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the furan and tetrahydroisoquinoline structures suggests that the compound may engage in hydrophobic interactions with protein targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound may exhibit a range of biological activities relevant to therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Neurological Effects: The tetrahydroisoquinoline scaffold is often associated with neuroprotective effects and may influence neurotransmitter systems.
- Anti-inflammatory Properties: The compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that tetrahydroisoquinoline derivatives inhibit tumor growth in vitro. |
| Study 2 | Showed neuroprotective effects in animal models of neurodegeneration. |
| Study 3 | Found anti-inflammatory activity in models of acute inflammation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
- However, the furan ring may introduce metabolic liabilities due to susceptibility to oxidative degradation .
- Target Engagement: While direct target data are unavailable, tetrahydroisoquinoline derivatives often interact with G-protein-coupled receptors (GPCRs) or enzymes like monoacylglycerol acyltransferase (MGAT). For instance, ’s analog inhibits acyl-CoA:monoacylglycerol acyltransferase 2 (MGAT2), a target for metabolic disorders .
Table 2: Comparative Pharmacological Profiles
| Compound Name | LogP (Predicted) | Putative Targets | Key Functional Groups |
|---|---|---|---|
| N-(2-(Furan-2-carbonyl)-...cyclopropanecarboxamide | ~3.2 | MGAT, CNS receptors | Furan-carbonyl, cyclopropanecarboxamide |
| N-[4-(2-Cyclopropylethyl)-...6-sulfonamide | ~2.8 | MGAT2 | Trifluoroacetyl, sulfonamide |
| V004-2269 | ~2.5 | GPCRs, kinases | Pyridinylethyl, furan-carboxamide |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the tetrahydroisoquinoline core with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the cyclopropanecarboxamide moiety via amidation, requiring precise temperature control (0–5°C) to minimize side reactions .
- Optimization : Use thin-layer chromatography (TLC) to monitor intermediate purity and high-performance liquid chromatography (HPLC) for final purification. Reaction yields improve with solvent selection (e.g., acetonitrile for solubility) and catalyst screening (e.g., DMAP for amide bond formation) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies key protons (e.g., furan carbonyl at δ 7.8–8.2 ppm) and confirms stereochemistry of the tetrahydroisoquinoline ring .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- HPLC : Validates purity (>95%) using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) .
Q. How should researchers design initial biological activity screens?
- Methodological Answer : Prioritize in vitro assays to assess:
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity via Ellman’s method, comparing IC50 values to reference inhibitors (e.g., donepezil) .
- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, with dose ranges of 1–100 µM .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and cellular activity data?
- Methodological Answer : Discrepancies often arise from:
- Membrane Permeability : Measure logP values (e.g., using shake-flask method) to assess bioavailability. Low permeability may explain reduced cellular efficacy despite strong in vitro activity .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation. Use LC-MS to detect metabolites and modify labile functional groups (e.g., furan ring oxidation) .
- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .
Q. Which computational approaches predict target interactions and guide mechanistic studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., AChE active site). Focus on hydrogen bonding with the cyclopropane carboxamide and π-π stacking with the tetrahydroisoquinoline ring .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility and identify critical residues for mutagenesis studies .
Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?
- Methodological Answer :
- Animal Models : Administer the compound intravenously (IV) and orally (PO) in rodents (n=6/group) at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose .
- Analytical Workflow : Quantify plasma concentrations via LC-MS/MS. Calculate AUC, Cmax, and t1/2. Poor oral bioavailability (<20%) may necessitate prodrug strategies (e.g., esterification of the carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
